molecular formula C20H19ClN2O2 B2799382 3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 898439-20-8

3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B2799382
CAS RN: 898439-20-8
M. Wt: 354.83
InChI Key: VQYNRLAXQDKNKV-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Characterization

  • A study explored the reactions of anthranilamide with isocyanates, leading to the synthesis of 3,4-dihydro-2H,6.H-[1,3]-oxazino[2,3-b]quinazolin-6-one and related compounds, which could be precursors or structurally related to 3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide (Chern et al., 1988).

Antimicrobial Applications

  • The synthesis and antimicrobial screening of benzofuran-2-yl derivatives, including structures similar to the chemical , were performed, showcasing potential antibacterial properties (Idrees et al., 2020).

Anticancer Applications

  • A study reported the selective anticancer activity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide derivatives, suggesting potential therapeutic applications in cancer treatment (Abdel-Rahman, 2006).

Heterocyclic Chemistry

  • Research on recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones to form N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl]benzamides highlights the compound's relevance in advancing heterocyclic chemistry (Mashevskaya et al., 2011).

Green Chemistry

  • A study focused on the eco-friendly synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, related to the subject compound, emphasizing the importance of green chemistry practices (Largani et al., 2017).

Coordination Chemistry

  • The adaptable coordination chemistry of related compounds, such as 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, was explored with zinc and mercury, providing insights into the compound's potential in coordination chemistry (Ardizzoia et al., 2010).

properties

IUPAC Name

3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-9-8-13-4-2-10-23(18(13)12-17)20(25)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYNRLAXQDKNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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